molecular formula C10H13Cl2N B2398987 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 69739-53-3

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2398987
CAS No.: 69739-53-3
M. Wt: 218.12
InChI Key: CQEXNCUOJMAJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a synthetic benzazepine derivative intended for research and development purposes. This compound is provided as a high-purity solid and is characterized by [mention analytical data, e.g., HPLC, NMR]. As a benzazepine scaffold, it may be of interest in medicinal chemistry for the exploration of structure-activity relationships, particularly in [mention potential research areas, e.g., neuroscience or GPCR signaling]. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a building block for the creation of novel chemical entities. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEXNCUOJMAJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-(4′-Chlorophenyl)ethanol

The synthesis begins with the bromination of 2-(4′-chlorophenyl)ethanol using phosphorus tribromide (PBr₃) under solvent-free conditions. This exothermic reaction proceeds at temperatures between 20°C and 85°C, with optimal yields achieved at 75–85°C over 2–4 hours. The resulting 2-(4′-chlorophenyl)ethyl bromide is isolated via aqueous quenching, forming a biphasic mixture where the lower organic phase contains the product at ≥90% purity. This step avoids traditional solvent extraction, enhancing volumetric efficiency and reducing waste.

Chlorination to [2-(4-Chloro-Phenyl)-Ethyl]-(2-Chloro-Propyl)-Ammonium Chloride

Treatment of the amino alcohol with thionyl chloride (SOCl₂) in toluene, catalyzed by N,N-dimethylacetamide (DMA), yields the quaternary ammonium chloride. The reaction is conducted at reflux, with the crude product isolated by filtration and recrystallized from isopropanol/water. This step establishes the benzazepine backbone, though the product remains racemic at this stage.

Cyclization with Aluminum Chloride

Cyclization of the ammonium chloride using AlCl₃ at 125–130°C forms 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine. The reaction proceeds via Friedel-Crafts alkylation, with the aluminum chloride acting as both a Lewis acid catalyst and a dehydrating agent. The product is extracted into cyclohexane and purified via solvent distillation, achieving a typical purity of 35–40% for the desired (R)-enantiomer.

Enantiomeric Resolution and Purification

Diastereomeric Salt Formation with L-(+)-Tartaric Acid

The racemic free base is resolved using L-(+)-tartaric acid in acetone/water at 40–55°C. Selective crystallization of the (R)-enantiomer’s hemitartrate salt achieves an enantiomeric excess (ee) of ≥98.5%. The diastereomeric salt is filtered and washed with cold acetone to remove residual (S)-enantiomer, ensuring high optical purity.

Conversion to Hydrochloride Hemihydrate

The hemitartrate salt is converted to the hydrochloride form by treatment with gaseous HCl in ethyl acetate. Water content in the solvent is critical, maintained at 0.2–0.6% to facilitate hemihydrate crystallization. The final product is recrystallized from ethyl acetate under nitrogen, yielding a crystalline solid with ≥99.0% achiral purity and ≥99.0% ee.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

In-process controls (IPCs) utilize chiral HPLC to monitor enantiomeric ratios during resolution. The final product’s purity is validated using achiral HPLC, confirming ≤0.1% impurities. Retention times and peak areas are calibrated against reference standards to ensure batch consistency.

X-Ray Diffraction (XRD)

XRD analysis of the hydrochloride hemihydrate confirms its crystalline structure. Characteristic peaks at 2θ angles of 12.3°, 18.7°, and 24.5° are indicative of the hemihydrate form, distinguishing it from anhydrous or solvated polymorphs.

Karl Fischer Titration

Water content in the final product is rigorously controlled to 2.5–3.5% (w/w), consistent with hemihydrate stoichiometry. Karl Fischer titration ensures compliance with these specifications, preventing batch rejection due to hygroscopicity.

Process Optimization and Scalability

Volumetric Efficiency

The synthesis demonstrates high volumetric efficiency, with 5.68 L of solvent per kilogram of starting material in the cyclization step. This metric underscores the method’s suitability for industrial-scale production, minimizing solvent waste and energy consumption.

Yield and Purity Data

Stage Yield (%) Purity (%) Key Conditions
Bromination 92 ≥90 PBr₃, 75–85°C, 2–4 hours
Amination 88 ≥95 Toluene, azeotropic drying
Cyclization 78 35–40 AlCl₃, 125–130°C
Tartaric Acid Resolution 65 ≥98.5 ee Acetone/water, 40–55°C
Final Crystallization 90 ≥99.0 Ethyl acetate, 0.6% H₂O

Chemical Reactions Analysis

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Applications

Obesity Treatment:
Lorcaserin is primarily recognized for its role in managing obesity. It acts as a selective agonist for the 5-HT2C receptor, which is involved in regulating appetite and satiety. By stimulating this receptor, lorcaserin promotes feelings of fullness and reduces food intake. Clinical studies have demonstrated its effectiveness in weight loss and maintenance, making it a valuable tool in obesity management .

Central Nervous System Disorders:
Beyond obesity, lorcaserin has potential applications in treating various central nervous system disorders. The modulation of serotonin pathways is critical in managing conditions such as depression and anxiety. Research indicates that compounds like lorcaserin may help alleviate symptoms associated with these disorders by restoring balance in serotonin signaling .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of lorcaserin:

  • Clinical Trials: A pivotal trial demonstrated that patients receiving lorcaserin experienced significant weight loss compared to those receiving a placebo over a year-long period. The trial also noted improvements in metabolic parameters such as blood glucose levels and lipid profiles .
  • Safety Profile: Long-term studies indicated that lorcaserin was generally well-tolerated with a favorable safety profile. Common side effects included headaches and nausea, but serious adverse events were rare .

Mechanism of Action

The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype it interacts with .

Comparison with Similar Compounds

Key Structural Differences

The benzazepine scaffold varies in ring substitution patterns, stereochemistry, and functional groups, leading to divergent biological activities. Below is a comparison with prominent analogs:

Compound Name Ring Position Substituents Molecular Weight (g/mol) Key Pharmacological Role
8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl 2-benzazepine 8-Cl 232.15 Under investigation
SCH23390 (R-(+)-8-chloro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol maleate) 3-benzazepine 8-Cl, 3-CH₃, 5-Ph, 7-OH 324.24 Selective DA₁ antagonist
SK&F38393 (1-phenyl-7,8-dihydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl) 3-benzazepine 7,8-diOH, 1-Ph 291.76 DA₁ agonist
Lorcaserin HCl ((1R)-8-chloro-1-methyl-1H-3-benzazepine HCl) 3-benzazepine 8-Cl, 1-CH₃ (R-configuration) 232.15 5-HT₂C agonist (obesity treatment)
8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine HCl 1-benzazepine 8-OCH₃ 213.70 Unknown

Receptor Selectivity and Functional Implications

  • SCH23390 : The 3-benzazepine structure with 7-OH and 3-CH₃ groups confers high affinity for DA₁ receptors, blocking dopamine-induced vasodilation at low doses (0.1–5.0 µg/kg) . The 5-phenyl group enhances receptor binding specificity .
  • Lorcaserin : The 1-methyl group and R-stereochemistry are critical for 5-HT₂C receptor agonism, promoting satiety with minimal off-target effects . In contrast, the 2-benzazepine analog lacks this methyl group, likely altering receptor interactions.
  • 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl : The absence of hydroxyl or methyl groups may reduce DA₁/5-HT₂C affinity compared to SCH23390 or Lorcaserin. Its chlorine substituent at position 8 could influence lipophilicity and blood-brain barrier penetration .

Clinical and Preclinical Relevance

  • SCH23390 : Used extensively in research to study dopamine signaling pathways. It blocks dopamine-induced pulmonary vasodilation in ferrets at doses as low as 0.1 µg/kg .
  • Lorcaserin : FDA-approved for obesity, demonstrating long-term efficacy with side effects like dry mouth and headache . The 2-benzazepine analog’s structural simplicity may offer a safer profile but requires validation.
  • Potential Applications of 8-Chloro-2-benzazepine: Its unsubstituted core could serve as a scaffold for developing novel CNS agents, though receptor profiling studies are needed.

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound of significant interest in pharmacology due to its biological activity as a serotonin (5-HT) receptor agonist. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

  • Molecular Formula : C11H14ClN·HCl
  • CAS Number : 1431697-94-7
  • Purity : >95% (HPLC)

The compound primarily acts as a serotonin (5-HT) receptor agonist , particularly targeting the 5-HT2C receptor. This receptor is implicated in the regulation of appetite and feeding behavior. Activation of the 5-HT2C receptor is believed to induce satiety, thereby reducing food intake and potentially aiding in weight management .

Pharmacological Effects

  • Central Nervous System Disorders : The compound has shown promise in treating conditions such as obesity by modulating serotonin levels, which play a crucial role in appetite control and mood regulation .
  • Neurotransmission : It influences neurotransmission pathways that are vital for various physiological processes, including cognition and mood stabilization .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Study on Weight Management : A study demonstrated that compounds similar to 8-chloro-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride effectively reduced food intake in animal models by enhancing 5-HT2C receptor activity. The study found a significant decrease in body weight among treated subjects compared to controls .
StudyModelOutcome
Weight Management StudyRodent ModelReduced food intake and body weight
Neurotransmission StudyIn VitroEnhanced serotonin release

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects. For instance, long-term studies in rats revealed potential drug-related tumors at elevated doses, emphasizing the need for careful dosage regulation in clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.